5-Fluoropyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyridine-2-sulfinic acid is a fluorinated pyridine derivative. The presence of the fluorine atom in the pyridine ring imparts unique chemical and physical properties to the compound, making it a valuable building block in organic synthesis and various scientific research applications. The sulfinic acid group further enhances its reactivity, allowing it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of 5-Fluoropyridine-2-sulfinic acid may involve large-scale diazotization reactions using specialized equipment to handle the corrosive nature of hydrofluoric acid. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-2-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoropyridine-2-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and as a tool for drug discovery.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-2-sulfinic acid involves its ability to participate in various chemical reactions due to the presence of the fluorine atom and the sulfinic acid group. The fluorine atom acts as an electron-withdrawing group, enhancing the reactivity of the pyridine ring. The sulfinic acid group can undergo oxidation and reduction reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoropyridine-2-sulfinic acid include:
2-Fluoropyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
5-Fluoropyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfinic acid group, leading to different reactivity and applications.
5-Fluoropyridine-2-sulfonic acid: Contains a sulfonic acid group, which is a fully oxidized form of the sulfinic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of the fluorine atom and the sulfinic acid group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research.
Properties
Molecular Formula |
C5H4FNO2S |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-fluoropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
KONUIDPRHPRYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.